Methylcarbamic acid;octadecan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid;octadecan-1-ol typically involves the reaction of methylcarbamic acid with octadecan-1-ol. One common method is the esterification reaction, where methylcarbamic acid reacts with octadecan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of stearic acid to produce octadecan-1-ol, followed by its reaction with methylcarbamic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methylcarbamic acid;octadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in octadecan-1-ol can be oxidized to form octadecanoic acid.
Reduction: The carbamate group in methylcarbamic acid can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acid chlorides are used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Octadecanoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
Methylcarbamic acid;octadecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including its use as an emollient in topical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of methylcarbamic acid;octadecan-1-ol involves its interaction with biological membranes and proteins. The long hydrophobic chain of octadecan-1-ol allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carbamate group can interact with proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Octadecan-1-ol: A long-chain fatty alcohol with similar hydrophobic properties.
Methylcarbamic acid: A carbamate derivative with potential biological activity.
Stearyl alcohol: Another name for octadecan-1-ol, commonly used in cosmetics and pharmaceuticals.
Uniqueness
Methylcarbamic acid;octadecan-1-ol is unique due to the combination of the hydrophobic long-chain alcohol and the reactive carbamate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
CAS No. |
83053-42-3 |
---|---|
Molecular Formula |
C20H43NO3 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
methylcarbamic acid;octadecan-1-ol |
InChI |
InChI=1S/C18H38O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-2(4)5/h19H,2-18H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
UORZFXFXALAWLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO.CNC(=O)O |
Origin of Product |
United States |
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